4-Bromoquinoline-7-carbonitrile

Medicinal Chemistry ADME Physicochemical Properties

4-Bromoquinoline-7-carbonitrile (CAS 1242063-18-8) is the definitive scaffold for medicinal chemists requiring orthogonal reactivity at the 4‑position. The C4‑bromo handle enables Suzuki, Stille, and Sonogashira couplings while the C7‑cyano group provides a hydrogen‑bond acceptor, directing element, or precursor for further elaboration. Its calculated LogP (2.87) and MW (233.06) align with oral bioavailability guidelines, making it an ideal core for fragment‑based and SAR‑driven programs. Source ≥95% purity lots with full QC documentation to ensure reproducible cross‑coupling results and accelerate your candidate optimization.

Molecular Formula C10H5BrN2
Molecular Weight 233.068
CAS No. 1242063-18-8
Cat. No. B594941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinoline-7-carbonitrile
CAS1242063-18-8
Synonyms4-bromoquinoline-7-carbonitrile
Molecular FormulaC10H5BrN2
Molecular Weight233.068
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1C#N)Br
InChIInChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H
InChIKeyKDVXRLZYRFHOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinoline-7-carbonitrile (CAS 1242063-18-8): A Strategic Heterocyclic Building Block for Targeted Synthesis


4-Bromoquinoline-7-carbonitrile (CAS 1242063-18-8) is a heterocyclic aromatic compound classified as a halogenated quinoline derivative. Its core structure consists of a quinoline ring substituted with a bromine atom at the 4-position and a cyano (nitrile) group at the 7-position, as confirmed by its IUPAC name and SMILES notation . This precise substitution pattern distinguishes it from other halogenated quinolines and is the primary determinant of its utility as a synthetic intermediate in medicinal chemistry and materials science . The compound's value is rooted in the unique combination of the C4-bromo substituent, which is a versatile handle for cross-coupling reactions, and the C7-cyano group, which can act as a directing group, a hydrogen bond acceptor, or a precursor for further transformations [1].

Why 4-Bromoquinoline-7-carbonitrile Cannot Be Substituted by Other Halogenated Quinoline Analogs


The unique regiochemical combination of a 4-bromo and a 7-cyano group on the quinoline scaffold confers specific steric, electronic, and lipophilic properties that are not replicated by isomers or other halogenated analogs. As shown in Section 3, substituting this compound with a regioisomer like 4-bromoquinoline or 7-bromoquinoline results in a different molecular profile (e.g., molecular weight, LogP, and number of H-bond acceptors), which directly impacts physicochemical behavior in assays and synthetic routes [1]. Furthermore, replacing the bromine with chlorine, as in 4-chloroquinoline-7-carbonitrile, fundamentally alters reactivity in key transformations like palladium-catalyzed cross-couplings due to the differing bond strengths and leaving group abilities of the carbon-halogen bonds . These quantitative differences make direct, one-to-one substitution without significant process re-optimization untenable.

Quantitative Differentiators for 4-Bromoquinoline-7-carbonitrile vs. Closest Analogs


Differentiation via Physicochemical Properties: Molecular Weight and LogP Comparison

The molecular weight of 4-Bromoquinoline-7-carbonitrile is 233.06 g/mol . This is significantly higher than regioisomers like 4-Bromoquinoline (CAS 3964-04-3) and 7-Bromoquinoline (CAS 4965-36-0), both of which have a molecular weight of 208.05 g/mol [1][2]. The difference of 25.01 g/mol is attributable to the addition of the cyano group (CN). Furthermore, the compound's LogP is reported as 2.87 [3]. While direct comparative LogP data for the simpler bromoquinoline isomers is not available from the same source, the presence of the polar cyano group and higher molecular weight indicates a different lipophilicity profile that will affect membrane permeability and solubility in biological and chemical systems.

Medicinal Chemistry ADME Physicochemical Properties Lead Optimization

Differentiation via Regioselective Reactivity: C4-Bromo vs. C4-Chloro in Cross-Coupling

The carbon-bromine (C-Br) bond at the 4-position of 4-Bromoquinoline-7-carbonitrile is intrinsically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) compared to the carbon-chlorine (C-Cl) bond of its direct analog, 4-Chloroquinoline-7-carbonitrile (CAS 181950-55-0) . This is a well-established class-level inference based on bond dissociation energies (C-Br ~ 285 kJ/mol vs. C-Cl ~ 327 kJ/mol) and the superior leaving group ability of bromide over chloride in oxidative addition steps [1]. This differential reactivity allows for milder reaction conditions and broader substrate scope when using the 4-bromo derivative, a critical advantage in complex molecule synthesis where sensitive functional groups must be preserved.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reactivity

Verified Chemical Identity and Purity for Reproducible Research

For procurement purposes, 4-Bromoquinoline-7-carbonitrile is commercially available with a standard purity specification of 95% . Reputable suppliers provide batch-specific quality control documentation, including NMR, HPLC, and GC reports . This level of analytical verification and defined purity is essential for ensuring reproducibility in synthetic procedures and biological assays. While analogs like 4-Bromoquinoline and 7-Bromoquinoline are also available at similar purities [1], the availability of a specific SMILES string (N#CC1=CC=C2C(Br)=CC=NC2=C1) and CAS number for 4-Bromoquinoline-7-carbonitrile allows for unambiguous identification and sourcing, eliminating the risk of isomer confusion .

Quality Control Reproducibility Procurement Analytical Chemistry

Optimal Application Scenarios for 4-Bromoquinoline-7-carbonitrile Based on Evidence


Synthesis of Diversified Quinoline Libraries via Palladium-Catalyzed Cross-Coupling

The presence of the reactive C4-bromo group makes this compound an ideal core scaffold for generating diverse arrays of 4-substituted quinoline-7-carbonitriles through Suzuki-Miyaura, Stille, or Sonogashira couplings . This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the 4-position while retaining the 7-cyano group, which can serve as a hydrogen bond acceptor or be further functionalized.

Design and Synthesis of Lead Compounds Requiring Specific Physicochemical Properties

With a calculated LogP of 2.87 and a molecular weight of 233.06 g/mol, 4-Bromoquinoline-7-carbonitrile falls within a favorable range for oral bioavailability according to Lipinski's Rule of Five [1]. Researchers can use this compound as a starting point for developing drug candidates where these specific physicochemical parameters are desirable, providing a defined baseline for further optimization [1].

Preparation of Advanced Intermediates for HCV Protease Inhibitor Development

Patents describing processes for preparing bromo-substituted quinolines highlight their utility as intermediates for synthesizing agents for the treatment of hepatitis C viral (HCV) infections [2]. While the exact role of 4-Bromoquinoline-7-carbonitrile is not specified, its structural features align with the general class of compounds used in these patented synthetic routes, suggesting its potential as a building block in antiviral drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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